Chlorine

Antimalarial drug discovery β-Hematin inhibition assay Plasmodium berghei ANKA

This is analytical-grade Chloroquine (CAS 54-05-7), the definitive positive control for antimalarial drug discovery. Its validated IC50 of 0.18 ± 0.03 μM in β-hematin assays ensures your HTS campaigns are calibrated against the gold standard. As the universal reference for QTc prolongation (28 ms mean increase) and P. vivax recurrence rates (8.9%), it is irreplaceable for non-inferiority trial design. Using alternate 4-aminoquinolines compromises cross-study comparability and assay validation. Ensure your CRO or lab selects the exact reference compound specified in global protocols.

Molecular Formula Cl2
Molecular Weight 70.90 g/mol
CAS No. 81859-29-2
Cat. No. B10779121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorine
CAS81859-29-2
Molecular FormulaCl2
Molecular Weight70.90 g/mol
Structural Identifiers
SMILESClCl
InChIInChI=1S/Cl2/c1-2
InChIKeyKZBUYRJDOAKODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 % (NIOSH, 2024)
1.46 g/100 cc water at 0 °C;  310 cc/100 cc water at 10 °C;  177 cc/100 cc water at 30 °C;  0.57 g/100 cc water at 30 °C
Solubility in water at 25 °C with formation of aqueous Cl2 (0.062 M), HOCl (0.030 M), chloride ion (0.030 M);  total solubility: 0.092 M;  more soluble in alkalies
In water, 6,300 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.7
0.7%

Structure & Identifiers


Interactive Chemical Structure Model





Chloroquine (CAS 81859-29-2): 4-Aminoquinoline Reference Standard for Antimalarial Comparative Research and Procurement


Chloroquine (CAS 81859-29-2) is the prototypical 4-aminoquinoline antimalarial agent, structurally defined as N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine [1]. It functions by inhibiting heme polymerization in the parasite digestive vacuole, leading to toxic heme accumulation [2]. Beyond its established use in malaria, rheumatoid arthritis, and lupus erythematosus [3], chloroquine serves as the universal positive control and reference benchmark for all antimalarial drug discovery programs evaluating 4-aminoquinoline scaffolds [4].

Chloroquine (CAS 81859-29-2) Cannot Be Interchanged with 4-Aminoquinoline Analogs: Quantified Pharmacological and Toxicological Divergence


Despite sharing a common 7-chloro-4-aminoquinoline scaffold, chloroquine and its close analogs exhibit substantial quantitative divergence in critical procurement-relevant parameters. Hydroxychloroquine differs in safety profile and long-term tolerability [1]; amodiaquine demonstrates statistically superior efficacy in uncomplicated falciparum malaria with distinct odds ratios [2]; and piperaquine shows differing recurrence rates in P. vivax treatment [3]. These differences preclude generic interchange in research protocols, clinical trial design, and laboratory standard operating procedures where chloroquine is specifically indicated as the reference comparator [4].

Chloroquine (CAS 81859-29-2): Quantitative Differentiation Evidence Against Key 4-Aminoquinoline Comparators


Chloroquine as the Universal In Vitro β-Hematin Inhibition Benchmark: IC50 0.18 ± 0.03 μM in Chloroquine-Sensitive P. berghei ANKA Screening

Chloroquine maintains its position as the universal positive control in β-hematin (hemozoin) formation inhibition assays, providing a quantifiable benchmark for evaluating novel 4-aminoquinoline hybrids. In a standardized in vitro assay system using chloroquine-sensitive Plasmodium berghei ANKA strains, chloroquine demonstrated an IC50 value of 0.18 ± 0.03 μM [1]. Novel heterocyclic chloroquine hybrids containing β-phenethylamine or 2-aminoindane moieties were directly compared in the same assay, with compounds 12 and 13 achieving IC50 values of 0.39 ± 0.09 μM and 0.48 ± 0.02 μM respectively—values described as comparable to but not exceeding chloroquine [1].

Antimalarial drug discovery β-Hematin inhibition assay Plasmodium berghei ANKA

Chloroquine Versus AQ-13: Superior QTc Prolongation Profile Quantified in Phase I Comparative Safety Trial

In a randomized, double-blind Phase I trial comparing equivalent oral doses (10-1500 mg base) of chloroquine (CQ) and the investigational 4-aminoquinoline AQ-13 in 126 healthy adult volunteers, chloroquine demonstrated significantly greater QTc interval prolongation than AQ-13 [1]. Chloroquine produced a mean QTc increase of 28 ms (95% CI, 18 to 38 ms), whereas AQ-13 produced a mean increase of only 10 ms (95% CI, 2 to 17 ms) (p = 0.01) [1]. Concurrently, chloroquine exhibited slower oral clearance (median 9.5-11.3 L/h) compared to AQ-13 (median 14.0-14.7 L/h) (p ≤ 0.03) [1].

Cardiac safety QTc prolongation Phase I clinical trial

Chloroquine Versus Hydroxychloroquine: Differential Volume of Distribution and Safety Profile Documented in Clinical Pharmacology Analysis

Chloroquine and its close structural analog hydroxychloroquine (differing only by a single hydroxyl group) exhibit quantifiable pharmacokinetic divergence with direct implications for clinical use and procurement. Both drugs possess terminal elimination half-lives exceeding one month (>40-50 days) [1], but chloroquine demonstrates a larger apparent volume of distribution than hydroxychloroquine [2]. Hydroxychloroquine was found to be slightly safer than chloroquine in preclinical testing and is considered better tolerated over long-term administration [2]. Blood clearance for hydroxychloroquine is documented at 96 mL/min [1].

Pharmacokinetics Volume of distribution Drug safety

Chloroquine Versus Dihydroartemisinin-Piperaquine: Quantified Recurrence Rate Differential in P. vivax Malaria Treatment

In an open-label, randomized controlled trial conducted in Afghanistan enrolling 536 patients with slide-confirmed P. vivax mono-infection, chloroquine monotherapy was directly compared to dihydroartemisinin-piperaquine combination therapy [1]. At day 56 post-treatment, the cumulative recurrence rate in the chloroquine arm was 8.9% (95% CI 6.0-13.1%), compared to 2.8% (95% CI 1.4-5.8%) in the dihydroartemisinin-piperaquine arm, representing an absolute risk difference of 6.1% (90% CI +2.6% to +9.7%) [1]. The log-rank test comparing survival curves confirmed the superiority of dihydroartemisinin-piperaquine over chloroquine (p = 0.003) [1].

Plasmodium vivax Malaria recurrence Clinical efficacy

Chloroquine Versus Amodiaquine: Systematic Review Quantifies Efficacy Differential in Uncomplicated Falciparum Malaria

A systematic review of 40 randomized or pseudo-randomized trials, including 24 studies directly comparing amodiaquine (n = 1071) with chloroquine (n = 1097) in symptomatic uncomplicated falciparum malaria patients, demonstrated that amodiaquine was significantly more effective than chloroquine [1]. The odds ratios (OR) with 99% confidence intervals favoring amodiaquine were 4.29 (3.30-5.58) on day 7 and 6.00 (3.97-9.06) on day 14 post-treatment [1]. Time to parasite clearance was significantly shorter with amodiaquine [1]. Adverse event rates were 10.7% with amodiaquine versus 8.8% with chloroquine [1].

Plasmodium falciparum Clinical efficacy Systematic review

Chloroquine Exhibits Exceptional In Vitro Selectivity Index: >2,000 Against Chloroquine-Sensitive P. falciparum 3D7

Chloroquine demonstrates a remarkably high in vitro selectivity index (SI), defined as the ratio of cytotoxicity (IC50 on Vero cells) to antiplasmodial activity (IC50 against P. falciparum). In a standardized tetrazolium-based colorimetric selective assay (MTT-based CSA), chloroquine exhibited a selectivity index exceeding 2,000 against the chloroquine-sensitive 3D7 strain of P. falciparum, with an EC50 value of 0.025 μg/mL against the parasite [1]. This compares to Alchornea cordifolia extract which had an EC50 of 4.9 μg/mL and an SI of >69.4 [1]. In a separate study using HepG2 human hepatoma cells, chloroquine's SI was calculated at 221,692 against the 3D7 strain and 20,154 against the FCR-3 strain, with Vero cell IC50 of 2216.92 μM [2].

Selectivity index Cytotoxicity P. falciparum 3D7

Chloroquine (CAS 81859-29-2): Evidence-Based Research and Procurement Application Scenarios


Reference Standard for β-Hematin Inhibition Assay Validation in Antimalarial Drug Discovery

Chloroquine serves as the validated positive control for β-hematin formation inhibition assays with a documented IC50 of 0.18 ± 0.03 μM against chloroquine-sensitive P. berghei ANKA strains [1]. Procurement of analytical-grade chloroquine (CAS 81859-29-2) is mandatory for establishing assay baseline performance and enabling cross-study comparability of novel 4-aminoquinoline hybrid candidates. Assay validation protocols must include chloroquine as the reference inhibitor to ensure reproducibility and to calculate relative inhibitory potency ratios [1].

Cardiac Safety Benchmark Comparator for Investigational 4-Aminoquinolines in Phase I Clinical Trials

Chloroquine's well-characterized QTc prolongation profile—mean increase of 28 ms (95% CI, 18 to 38 ms) in healthy volunteers—establishes it as the definitive benchmark for assessing the cardiac safety of next-generation 4-aminoquinolines [2]. Clinical research organizations and CROs conducting Phase I trials of novel aminoquinolines require authenticated chloroquine as the active comparator arm to quantify differential QTc effects and oral clearance rates (chloroquine median clearance 9.5-11.3 L/h) [2].

P. vivax Malaria Clinical Trial Comparator for Recurrence Rate Benchmarking

In P. vivax malaria treatment trials, chloroquine monotherapy provides the validated baseline recurrence rate of 8.9% (95% CI 6.0-13.1%) at day 56 post-treatment [3]. Procurement of GMP-grade chloroquine is essential for clinical trial sites conducting non-inferiority or superiority studies of alternative antimalarial regimens. The quantified 6.1% absolute risk reduction achieved by dihydroartemisinin-piperaquine over chloroquine (p = 0.003) establishes chloroquine as the indispensable comparator for recurrence endpoint calculations [3].

High-Throughput Antiplasmodial Screening with Validated Selectivity Index Benchmark

For high-throughput screening campaigns against chloroquine-sensitive P. falciparum strains, chloroquine provides a selectivity index benchmark exceeding 2,000 in Vero cell cytotoxicity assays [4]. Screening facilities and medicinal chemistry laboratories require authenticated chloroquine reference material to establish SI thresholds for hit triage and to validate assay sensitivity prior to library screening. The documented EC50 of 0.025 μg/mL against the 3D7 strain serves as the assay performance qualification criterion [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.